molecular formula C16H14N2O B155656 2-Ethyl-3-phenylquinoxaline 1-oxide CAS No. 10130-26-4

2-Ethyl-3-phenylquinoxaline 1-oxide

Cat. No.: B155656
CAS No.: 10130-26-4
M. Wt: 250.29 g/mol
InChI Key: RYLWQDCMUCJRHE-UHFFFAOYSA-N
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Description

2-Ethyl-3-phenylquinoxaline 1-oxide is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The molecule features an ethyl group at position 2, a phenyl group at position 3, and an N-oxide functional group at position 1. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The N-oxide moiety enhances electronic delocalization and can influence reactivity, solubility, and binding interactions with biological targets.

Properties

CAS No.

10130-26-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-ethyl-1-oxido-3-phenylquinoxalin-1-ium

InChI

InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3

InChI Key

RYLWQDCMUCJRHE-UHFFFAOYSA-N

SMILES

CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-]

Synonyms

2-Ethyl-3-phenylquinoxaline 1-oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethyl-3-phenylquinoxaline 1-oxide with structurally related quinoxaline and quinoline derivatives:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
This compound Ethyl (C2), Phenyl (C3) N-oxide (C1) ~253.3 (estimated) High lipophilicity, moderate solubility in organic solvents
3-Phenylquinoxaline 1-oxide Phenyl (C3) N-oxide (C1) ~237.2 Lower steric hindrance, increased solubility in polar solvents
2-Methyl-3-phenylquinoxaline 1-oxide Methyl (C2), Phenyl (C3) N-oxide (C1) ~239.2 Reduced steric bulk compared to ethyl, higher metabolic stability
2-Amino-3-phenylquinoline-1-oxide Amino (C2), Phenyl (C3) N-oxide (C1) ~236.3 Enhanced hydrogen bonding potential due to -NH₂ group

Key Observations :

  • Ethyl vs.
  • Phenyl Group Impact : The phenyl group at C3 enhances lipophilicity, favoring interactions with hydrophobic protein pockets. This contrasts with carboxylic acid-containing derivatives (e.g., ), which exhibit higher aqueous solubility.
  • N-Oxide Role: The N-oxide group stabilizes the aromatic system through resonance, increasing electrophilicity at adjacent positions. This differs from non-oxidized quinoxalines, which lack such reactivity.

Comparison of Methods :

  • Quinoline N-oxides () require milder conditions (room temperature, toluene solvent) compared to quinoxaline derivatives, which often need stronger oxidants.
  • Steric effects from the ethyl group in the target compound may necessitate longer reaction times or higher temperatures for complete substitution.

Q & A

Basic: What are the common synthetic routes for preparing 2-Ethyl-3-phenylquinoxaline 1-oxide, and what key parameters influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, sodium azide displacement of halogenated quinoxaline derivatives (e.g., 2-chloroquinoxaline 1-oxide) in polar aprotic solvents like dimethyl sulfoxide (Me₂SO) can yield azido intermediates, which may decompose under heat to form desired products . Key parameters include:

  • Reaction time : Prolonged heating (>90°C) risks decomposition (e.g., nitrogen loss, forming benzimidazole byproducts) .
  • Solvent choice : Me₂SO enhances nucleophilicity but may require inert atmospheres to avoid oxidation.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating pure products .

Advanced: How can reaction conditions be optimized to suppress byproduct formation during the synthesis of this compound derivatives?

Answer:
Byproduct formation (e.g., benzimidazoles or nitrile derivatives) often arises from thermal instability or competing pathways. Strategies include:

  • Controlled thermolysis : Maintain temperatures ≤80°C to prevent azide decomposition .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate.
  • Protecting groups : Introduce temporary substituents (e.g., methylsulfonyl) to stabilize intermediates during substitution reactions .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. phenyl groups) and confirms oxidation states. For example, downfield shifts in ¹H NMR (~8–9 ppm) indicate aromatic protons in quinoxaline cores .
  • X-ray crystallography : Resolves molecular geometry and confirms the 1-oxide configuration. CCDC databases (e.g., reference 1983315) provide validated structural data .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for quinoxaline derivatives?

Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological steps:

  • Variable-temperature NMR : Detect tautomeric equilibria or conformational changes.
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
  • Multi-technique validation : Cross-reference IR (C=O/N-O stretches), UV-Vis (π→π* transitions), and XRD to reconcile structural ambiguities .

Basic: What in vitro models are suitable for preliminary evaluation of the biological activity of this compound?

Answer:

  • Genotoxicity assays : Use Salmonella mutagenicity tests (Ames assay) or comet assays to detect DNA damage, as shown for structurally related 4-nitroquinoline 1-oxide .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., oral squamous carcinoma) can assess cytotoxicity .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase or topoisomerase inhibition) exploit quinoxaline’s fluorescence properties .

Advanced: How can contradictory reports on the biological activity of quinoxaline derivatives be addressed?

Answer:
Conflicting results (e.g., varying IC₅₀ values) often stem from:

  • Experimental design : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic activation : Include S9 liver microsomes in genotoxicity assays to mimic in vivo metabolism .
  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores responsible for activity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

  • Thermal stability : Store at –20°C in amber vials to prevent degradation; thermogravimetric analysis (TGA) can identify decomposition thresholds .
  • Light sensitivity : UV-Vis monitoring under accelerated light exposure (e.g., ICH Q1B guidelines) quantifies photolytic degradation .
  • Humidity control : Use desiccants to avoid hydrolysis of the N-oxide moiety .

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